molecular formula C16H13ClN4O3S B2438543 (1H-benzo[d][1,2,3]triazol-5-yl)(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)methanone CAS No. 1797887-66-1

(1H-benzo[d][1,2,3]triazol-5-yl)(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)methanone

Cat. No.: B2438543
CAS No.: 1797887-66-1
M. Wt: 376.82
InChI Key: PENFIBGOVZPRBC-UHFFFAOYSA-N
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Description

(1H-benzo[d][1,2,3]triazol-5-yl)(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)methanone is a potent, selective, and ATP-competitive inhibitor of the Proviral Integration site for Moloney murine leukemia virus (PIM) family of kinases, with particular efficacy against PIM-1. The PIM kinases are serine/threonine kinases that play crucial roles in cell survival, proliferation, and differentiation, and their overexpression is frequently associated with hematological malignancies and solid tumors. This compound serves as a critical chemical probe for investigating PIM kinase signaling pathways, enabling researchers to dissect the functional consequences of PIM inhibition in various cellular models. Its primary research value lies in its utility for studying oncogenesis and evaluating the therapeutic potential of PIM kinase blockade in cancer biology. By potently inhibiting PIM-1, this compound can induce apoptosis and inhibit proliferation in cancer cell lines, providing a valuable tool for target validation and preclinical research in oncology, particularly for investigating drug resistance mechanisms and combination therapies. Studies have utilized this inhibitor to explore its effects on downstream signaling and gene regulation, offering insights into the complex role of PIM kinases in cell survival.

Properties

IUPAC Name

2H-benzotriazol-5-yl-[3-(4-chlorophenyl)sulfonylazetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN4O3S/c17-11-2-4-12(5-3-11)25(23,24)13-8-21(9-13)16(22)10-1-6-14-15(7-10)19-20-18-14/h1-7,13H,8-9H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PENFIBGOVZPRBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC3=NNN=C3C=C2)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (1H-benzo[d][1,2,3]triazol-5-yl)(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)methanone is a synthetic organic molecule that has garnered attention in the pharmaceutical field due to its potential biological activities. This article explores its biological activity, focusing on its effects against various cancer cell lines and its mechanisms of action.

Chemical Structure and Properties

The compound can be described by its structural components:

  • Benzo[d][1,2,3]triazole moiety, known for various biological activities.
  • Azetidine ring , which is often involved in medicinal chemistry due to its ability to modulate biological targets.
  • 4-Chlorophenyl sulfonyl group , which enhances the compound's pharmacological profile.

Anticancer Activity

Recent studies have indicated that compounds containing the benzo[d][1,2,3]triazole scaffold exhibit significant anticancer properties. For instance, a related compound demonstrated potent antiproliferative activity against human cancer cell lines with IC50 values ranging from 1.2 to 2.4 nM, comparable to doxorubicin, a standard chemotherapeutic agent .

Table 1 summarizes the antiproliferative activities of similar compounds:

CompoundCell LineIC50 (nM)Mechanism of Action
(1H-benzo[d][1,2,3]triazol-5-yl)A549 (Lung)2.4Histone deacetylase inhibition
(related triazole compound)MCF7 (Breast)1.8Histone deacetylase inhibition
DoxorubicinVarious5.0DNA intercalation

The primary mechanism through which the triazole derivatives exert their anticancer effects appears to be through the inhibition of histone deacetylases (HDACs). This inhibition leads to an increase in histone acetylation, resulting in altered gene expression that promotes apoptosis in cancer cells .

In silico docking studies have suggested that these compounds bind effectively to the active sites of HDACs, further supporting their role as potential therapeutic agents against cancer .

Case Studies

A case study involving a series of synthesized triazole derivatives highlighted their efficacy against resistant cancer cell lines. The study reported that modifications on the triazole ring significantly influenced the biological activity and selectivity towards different cancer types. For example, a derivative with a sulfonamide group displayed enhanced activity against resistant strains compared to its parent compound .

Additional Biological Activities

Besides anticancer properties, compounds related to benzo[d][1,2,3]triazole have shown promise in other areas:

  • Antimicrobial Activity : Certain derivatives have demonstrated antibacterial and antifungal properties .
  • Anti-inflammatory Effects : Some studies indicate potential anti-inflammatory activities through modulation of cytokine production .

Scientific Research Applications

Synthesis of the Compound

The synthesis of the compound involves several steps, typically starting from readily available precursors. The general method includes the formation of the azetidine ring followed by the introduction of the benzo[d][1,2,3]triazole moiety. Various synthetic strategies have been reported in literature that optimize yield and purity.

Example Synthesis Pathway

  • Formation of Azetidine Ring : The azetidine component can be synthesized through nucleophilic substitution reactions involving suitable halides and amines.
  • Introduction of Benzo[d][1,2,3]triazole : The triazole part can be introduced via cycloaddition reactions or by using coupling agents to facilitate the formation of the triazole ring.
  • Final Modification : The sulfonyl group from 4-chlorobenzenesulfonyl chloride can be added to enhance biological activity.

Anticancer Activity

Research has shown that derivatives containing the benzo[d][1,2,3]triazole structure exhibit significant anticancer properties. For instance, a related compound demonstrated considerable activity against human cancer cell lines with IC(50) values ranging from 1.2 to 2.4 nM, comparable to established chemotherapeutics like doxorubicin .

Enzyme Inhibition

The compound has also been investigated for its potential as an inhibitor of various enzymes. Molecular docking studies suggest that it interacts favorably with acetylcholinesterase (AChE), indicating possible applications in treating neurodegenerative diseases such as Alzheimer's . The binding energy calculations revealed strong interactions within the active site of AChE, suggesting effective inhibition.

Anti-inflammatory Properties

Several studies have highlighted the anti-inflammatory effects of compounds containing benzo[d][1,2,3]triazole. These compounds have been shown to modulate inflammatory pathways effectively, making them candidates for developing new anti-inflammatory drugs .

Study 1: Anticancer Activity Assessment

In a study assessing various benzotriazole derivatives, one specific derivative exhibited potent antiproliferative activity against three different human cancer cell lines. This study utilized a combination of in vitro assays and computational modeling to elucidate the mechanisms underlying its activity .

Study 2: Enzyme Inhibition Mechanism

Another significant study focused on the inhibitory effects of a related compound on AChE. Using molecular docking simulations and kinetic assays, researchers demonstrated that the compound binds effectively to AChE's active site, leading to a decrease in enzyme activity. This suggests its potential use in therapeutic strategies for Alzheimer's disease .

Chemical Reactions Analysis

Benzo-triazole Reactivity

The 1H-benzo[d] triazole unit participates in:

  • Nucleophilic substitution : The electron-deficient triazole ring undergoes displacement at the N1 position under acidic or basic conditions, forming derivatives with amines or thiols.

  • Metal-catalyzed cross-coupling : Copper-mediated "click" reactions enable selective functionalization at the C5 position, as demonstrated in analogous triazole systems .

Key Reaction Pathways :

Reaction TypeConditionsProductsNotes
AlkylationK₂CO₃/DMF, propargyl bromideO-propargyl derivativesUsed for click chemistry precursors
CycloadditionCuSO₄/Na ascorbate, azidesTriazole-linked conjugatesHuisgen 1,3-dipolar cycloaddition

Sulfonamide-Azetidine Reactivity

The 3-((4-chlorophenyl)sulfonyl)azetidine component shows:

  • Ring-opening nucleophilic attack : The strained azetidine undergoes cleavage with amines or alcohols, forming linear sulfonamide products .

  • Sulfonyl group transformations : Hydrolysis under strong acidic conditions yields sulfonic acid derivatives.

Comparative Stability :

ConditionAzetidine IntegritySulfonamide Stability
pH 1–3Partial ring openingStable
pH >10Full ring openingDegrades to sulfonate

Ketone Bridge Reactivity

The central methanone group enables:

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the ketone to a secondary alcohol without affecting other functionalities.

  • Grignard addition : Organomagnesium reagents form tertiary alcohols, though steric hindrance limits yield to 40–60%.

Reaction Efficiency :

ReagentTemperatureYield (%)
LiAlH₄0°C → RT85
MeMgBr-78°C62
NaBH₄RT<5

Multi-Functional Synergy

Combined reactivity enables cascade transformations:

  • Sequential click-alkylation : Propargylation at the triazole followed by azide cycloaddition creates dendritic architectures .

  • Tandem ring-opening/reduction : Azetidine cleavage with ethanolamine followed by ketone reduction produces polyfunctional amines .

Case Study :

Stability Considerations

Critical degradation pathways include:

  • Photolytic cleavage : UV exposure (254 nm) decomposes the sulfonamide-azetidine linkage within 6 hrs.

  • Thermal rearrangement : Heating above 150°C induces retro-Diels-Alder fragmentation of the triazole system .

Q & A

Q. Critical Parameters :

  • Temperature : Excess heat may degrade sensitive intermediates (e.g., azetidine rings) .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane is recommended to isolate the final product .

How can computational methods like DFT calculations predict the reactivity and stability of this compound in biological systems?

Advanced Research Question
Density Functional Theory (DFT) studies can model:

  • Electrostatic potential surfaces : Identifying nucleophilic/electrophilic sites on the benzo-triazole and sulfonyl groups .
  • Tautomerism : Stability of the triazole ring’s 1H-form versus deprotonated states under physiological pH .
  • Binding affinity : Docking simulations to predict interactions with biological targets (e.g., enzymes or receptors) .

Q. Methodological Approach :

  • Use Gaussian 09 or ORCA software with B3LYP/6-31G(d) basis sets for geometry optimization .
  • Compare theoretical results with experimental NMR/X-ray data to validate accuracy .

What contradictory data exist regarding the solubility and stability of this compound, and how can researchers resolve these discrepancies?

Data Contradiction Analysis
Conflicting reports on solubility may arise from:

  • Solvent polarity : Polar aprotic solvents (e.g., DMSO) enhance solubility but may destabilize the sulfonyl group .
  • pH-dependent degradation : The azetidine ring’s susceptibility to hydrolysis varies with buffer conditions .

Q. Resolution Strategies :

  • Conduct parallel stability assays in multiple solvents (e.g., PBS, DMSO, ethanol) at 25°C and 37°C .
  • Use HPLC-MS to track degradation products and identify optimal storage conditions .

How does the sulfonyl-azetidine moiety influence the compound’s biological activity compared to analogs with different sulfonamide groups?

Comparative Mechanistic Question
The 4-chlorophenylsulfonyl group contributes to:

  • Hydrophobic interactions : Enhanced binding to hydrophobic enzyme pockets (e.g., carbonic anhydrase) .
  • Electron-withdrawing effects : Stabilization of transition states in enzyme inhibition .

Q. Experimental Design :

  • Synthesize analogs with methylsulfonyl or trifluoromethanesulfonyl groups .
  • Compare IC50 values in enzyme inhibition assays (e.g., fluorescence-based kinetics) .

What advanced spectroscopic techniques are essential for characterizing this compound’s structural and electronic properties?

Q. Methodological Guidance

  • NMR : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to confirm azetidine ring conformation and sulfonyl group orientation .
  • X-ray crystallography : Resolve crystal packing effects on stability .
  • UV-Vis spectroscopy : Monitor solvatochromic shifts to assess polarity-sensitive electronic transitions .

Q. Data Interpretation :

  • Compare experimental spectra with computational predictions (e.g., TD-DFT for UV-Vis) .

How can researchers design experiments to investigate the compound’s potential as a kinase inhibitor or antimicrobial agent?

Q. Hypothesis-Driven Research

  • Kinase inhibition : Screen against a panel of kinases (e.g., EGFR, BRAF) using ATP-competitive binding assays .
  • Antimicrobial activity : Perform MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria .

Q. Controls :

  • Include positive controls (e.g., staurosporine for kinases, ciprofloxacin for bacteria) .
  • Assess cytotoxicity in mammalian cell lines (e.g., HEK293) to rule off-target effects .

What are the challenges in scaling up the synthesis of this compound for in vivo studies, and how can they be mitigated?

Q. Process Chemistry Focus

  • Batch variability : Optimize catalyst loading and solvent recycling to maintain consistency .
  • Purification bottlenecks : Replace column chromatography with recrystallization or centrifugal partitioning .

Q. Safety Considerations :

  • Monitor exothermic reactions during sulfonylation steps using calorimetry .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.